![molecular formula C13H17NO2S B2408966 N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide CAS No. 2411306-27-7](/img/structure/B2408966.png)
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). It is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide selectively inhibits COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It can reduce inflammation and pain, inhibit the growth of cancer cells, and reduce the risk of cardiovascular disease. In addition, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has been shown to have neuroprotective effects and can reduce the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various diseases. In addition, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide is well-tolerated in animal models and has few side effects. However, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has some limitations for lab experiments. It is not a suitable drug for studying the role of COX-1, as it selectively inhibits COX-2. In addition, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide is not effective in all animal models of disease.
Direcciones Futuras
There are several future directions for research on N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide. One area of research is the development of new COX-2 inhibitors with improved selectivity and efficacy. Another area of research is the study of the neuroprotective effects of N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide and its potential use in the treatment of neurodegenerative diseases. Finally, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide may have potential therapeutic applications in other diseases, such as diabetes and obesity, and further research is needed to explore these possibilities.
Conclusion
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide is a selective COX-2 inhibitor that has potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been extensively studied for its biochemical and physiological effects and has several advantages for lab experiments. Future research on N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide may lead to the development of new therapies for a range of diseases.
Métodos De Síntesis
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 4-methylsulfinylbenzene with 2-bromoacetophenone, followed by reaction with methylamine and propargyl bromide. The final product is obtained through a reaction with methyl iodide and sodium hydroxide.
Aplicaciones Científicas De Investigación
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has been widely used in scientific research for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and tumor formation in animal models. In addition, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has anti-inflammatory effects and can reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-5-13(15)14(3)10(2)11-6-8-12(9-7-11)17(4)16/h5-10H,1H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYUJCHGLHQGTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)C)N(C)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2408883.png)
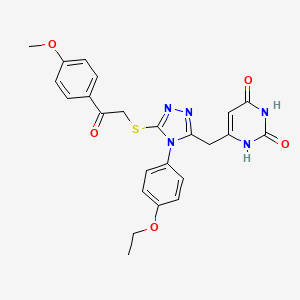
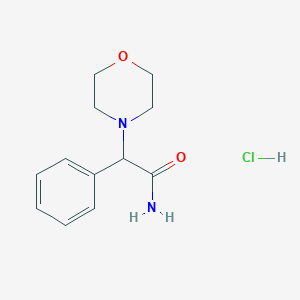
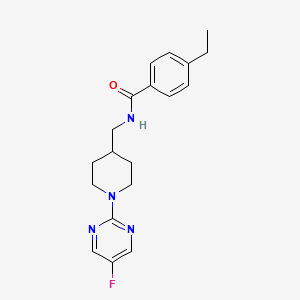
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2408892.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2408893.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide](/img/structure/B2408895.png)
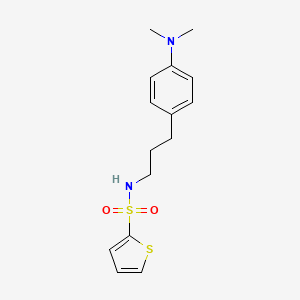
![1-(4-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408899.png)
![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2408900.png)
![(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B2408902.png)
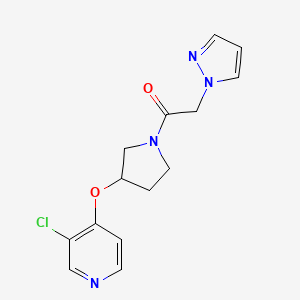
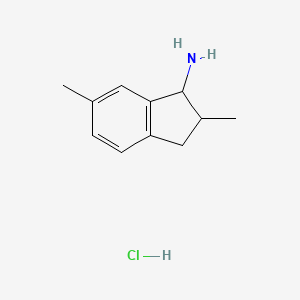
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)